molecular formula C12H15N5 B5348197 1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine

1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine

Cat. No.: B5348197
M. Wt: 229.28 g/mol
InChI Key: RPHPNBUHOJCDAQ-RMKNXTFCSA-N
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Description

1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine is a compound belonging to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction typically occurs in solvents like isopropanol or n-propanol under mild conditions, resulting in high yields . Another method involves the use of benzonitrile and sodium azide in the presence of a nano-ZnO/Co3O4 catalyst and DMF as a solvent .

Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: Tetrazoles can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.

    Substitution: Tetrazoles can undergo substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and phenylprop-2-enyl groups enhances its potential for receptor-ligand interactions and biological activity.

Properties

IUPAC Name

1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-17-12(14-15-16-17)13-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3,(H,13,14,16)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHPNBUHOJCDAQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=N1)NC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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